molecular formula C17H33NO4 B1585383 N-Tetradecanoyl-serine CAS No. 21394-57-0

N-Tetradecanoyl-serine

Cat. No.: B1585383
CAS No.: 21394-57-0
M. Wt: 315.4 g/mol
InChI Key: PNOPPKWUFKUHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tetradecanoyl-serine is a compound that belongs to the class of N-acyl amino acids, specifically lipo-amino acids. These compounds are characterized by the presence of an amino acid as the hydrophilic part and a long-chain fatty acid as the hydrophobic part. This compound is synthesized by attaching a tetradecanoyl group to the amino acid serine. This compound is known for its biocompatibility and low toxicity, making it favorable for various applications in biology and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecanoyl-serine can be synthesized through several methods. One common approach involves the reaction of serine with tetradecanoic acid using a mixed acid anhydride method. This method is simple and convenient, but it produces a significant amount of waste due to low atom economy . Another method involves the use of lipases to catalyze the esterification of serine with tetradecanoic acid. This enzymatic method is eco-friendly and highly selective, but it has limitations such as low conversion rates and long reaction times .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical synthesis methods due to their scalability. The mixed acid anhydride method is often preferred for large-scale production despite its lower atom economy, as it allows for the efficient synthesis of the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound hydroxyl derivatives, while reduction can produce this compound alcohol derivatives .

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-serine involves its interaction with cell membranes. The hydrophobic tetradecanoyl group inserts into the lipid bilayer, while the hydrophilic serine moiety interacts with the aqueous environment. This interaction can alter the properties of the membrane, such as its fluidity and permeability, and can influence various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecanoyl-serine is unique among these compounds due to the presence of the hydroxyl group in serine, which can participate in additional hydrogen bonding and interactions. This property enhances its ability to form stable bilayers and vesicles, making it particularly useful in applications involving membrane studies and drug delivery systems .

Properties

CAS No.

21394-57-0

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-(tetradecanoylamino)propanoic acid

InChI

InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22)

InChI Key

PNOPPKWUFKUHSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

21394-57-0

sequence

S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Tetradecanoyl-serine
Reactant of Route 2
Reactant of Route 2
N-Tetradecanoyl-serine
Reactant of Route 3
Reactant of Route 3
N-Tetradecanoyl-serine
Reactant of Route 4
Reactant of Route 4
N-Tetradecanoyl-serine
Reactant of Route 5
Reactant of Route 5
N-Tetradecanoyl-serine
Reactant of Route 6
Reactant of Route 6
N-Tetradecanoyl-serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.